![molecular formula C5H8N2OS B039140 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) CAS No. 116077-29-3](/img/structure/B39140.png)
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in scientific research.
Wirkmechanismus
The mechanism of action of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) is not well understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) are still being studied. However, it is believed to have antioxidant, anti-inflammatory, and anti-cancer properties. It is also believed to have potential applications in the treatment of various diseases, including diabetes, neurodegenerative diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) in lab experiments include its unique properties, which make it suitable for use in various scientific research applications. However, its limitations include its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the research and development of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI). These include the development of new compounds based on this chemical, the study of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to understand the potential risks associated with its use and to develop safe handling and disposal protocols.
Synthesemethoden
The synthesis of 4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) can be achieved through a series of chemical reactions. The first step involves the reaction of thiosemicarbazide with acetic anhydride to form 4-amino-3-methyl-5-mercapto-1,2,4-triazole. This compound is then reacted with ethyl acetoacetate to form 4-thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI).
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) has various scientific research applications. It is used in the synthesis of other chemical compounds that are used in the development of drugs, agrochemicals, and other industrial products. It is also used in the development of new materials and catalysts.
Eigenschaften
CAS-Nummer |
116077-29-3 |
---|---|
Produktname |
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) |
Molekularformel |
C5H8N2OS |
Molekulargewicht |
144.2 g/mol |
IUPAC-Name |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H8N2OS/c1-3-7-4(2-9-3)5(6)8/h4H,2H2,1H3,(H2,6,8) |
InChI-Schlüssel |
YCRRODGKAQZMTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(CS1)C(=O)N |
Kanonische SMILES |
CC1=NC(CS1)C(=O)N |
Synonyme |
4-Thiazolecarboxamide,4,5-dihydro-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.